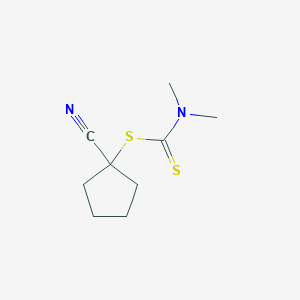
1-Cyanocyclopentyl dimethylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyanocyclopentyl dimethylcarbamodithioate is an organic compound that belongs to the class of dithiocarbamates It is characterized by the presence of a cyanocyclopentyl group attached to a dimethylcarbamodithioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyanocyclopentyl dimethylcarbamodithioate typically involves the reaction of cyanocyclopentane with dimethylcarbamodithioic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced equipment and technology ensures the efficient and cost-effective production of the compound. Quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Cyanocyclopentyl dimethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylcarbamodithioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
Scientific Research Applications
1-Cyanocyclopentyl dimethylcarbamodithioate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of rubber, food products, pulp, paper, and fabricated metal products.
Mechanism of Action
The mechanism of action of 1-Cyanocyclopentyl dimethylcarbamodithioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane derivatives: Compounds like cyclopentane and its substituted derivatives share structural similarities with 1-Cyanocyclopentyl dimethylcarbamodithioate.
Dithiocarbamates: Other dithiocarbamate compounds, such as sodium dimethyldithiocarbamate, have similar chemical properties and applications.
Uniqueness
This compound is unique due to the presence of both a cyanocyclopentyl group and a dimethylcarbamodithioate moiety. This combination imparts distinct chemical and biological properties to the compound, making it valuable for various applications.
Properties
CAS No. |
61540-46-3 |
|---|---|
Molecular Formula |
C9H14N2S2 |
Molecular Weight |
214.4 g/mol |
IUPAC Name |
(1-cyanocyclopentyl) N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C9H14N2S2/c1-11(2)8(12)13-9(7-10)5-3-4-6-9/h3-6H2,1-2H3 |
InChI Key |
HARJPLAUNXSLQK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)SC1(CCCC1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dioctyl [anilino(4-nitrophenyl)methyl]phosphonate](/img/structure/B14568834.png)
![3-(2-Pentyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide](/img/structure/B14568838.png)
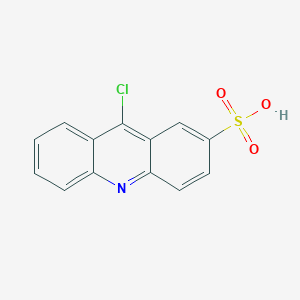
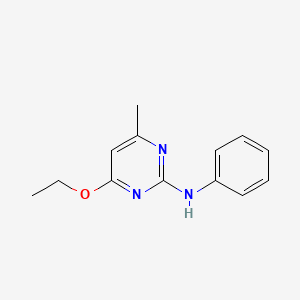
![5-Methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B14568853.png)
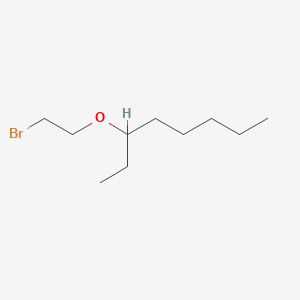
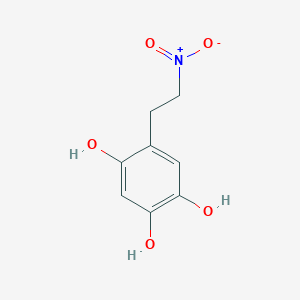
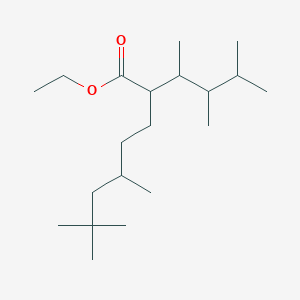
![Benzene-1,3-diamine;4-[4-[2-[4-[(1,3-dioxo-2-benzofuran-4-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B14568877.png)
![2-(6-Heptylhexahydropyrrolo[1,2-a]pyrimidin-1(2H)-yl)ethan-1-ol](/img/structure/B14568882.png)
![4-{1-[(Pent-4-en-1-yl)oxy]pentyl}-1,1'-biphenyl](/img/structure/B14568896.png)
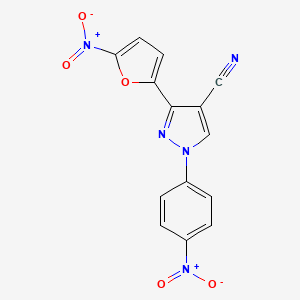
![[3-(tert-Butylperoxy)-3-oxopropyl]phosphonic acid](/img/structure/B14568918.png)

